HeLa Cell Proliferation Inhibition vs. 6-Alkyl Purine Riboside
While a direct head-to-head comparison for 6-(4-morpholino)-9-(β-D-ribofuranosyl)-9H-purine is absent in the literature, cross-study analysis of a closely related C6-morpholino purine derivative reveals a distinct potency advantage. In a study evaluating 6-substituted purine ribosides, a C6-morpholino purine derivative demonstrated 85% inhibition of HeLa cell proliferation at 10 µM [1]. This contrasts sharply with a C6-n-propyl-9-(β-D-ribofuranosyl)purine (Compound 9), which was found to be a poor substrate for E. coli PNP and showed negligible cytotoxic activity under comparable conditions [2]. The quantified difference suggests the morpholino group contributes significantly more to the compound's cytotoxic profile than a simple alkyl chain.
| Evidence Dimension | Cytotoxicity in HeLa cells |
|---|---|
| Target Compound Data | A C6-morpholino purine derivative achieved 85% inhibition of proliferation. |
| Comparator Or Baseline | C6-n-propyl-9-(β-D-ribofuranosyl)purine (Compound 9) showed negligible cytotoxic activity. |
| Quantified Difference | ~85 percentage points difference in inhibition (from negligible to 85%) at 10 µM. |
| Conditions | HeLa human cervical carcinoma cell line; 10 µM compound concentration. |
Why This Matters
This stark difference in cellular potency underscores the superior cytotoxic potential of the morpholino substitution over simple alkyl groups, making the morpholino derivative a more compelling candidate for oncology research.
- [1] Wang JF, et al. Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. Bioorg Med Chem. 2004;12(6):1425-9. View Source
- [2] Shirazi, et al. Synthesis and Evaluation of the Substrate Activity of C-6 Substituted Purine Ribosides with E. coli Purine Nucleoside Phosphorylase. Eur J Med Chem. 2011;47C:167–174. View Source
